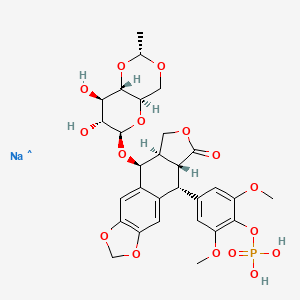

Etoposide phosphate disodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C29H33NaO16P |

|---|---|

Molecular Weight |

691.5 g/mol |

InChI |

InChI=1S/C29H33O16P.Na/c1-11-38-9-20-27(42-11)23(30)24(31)29(43-20)44-25-14-7-17-16(40-10-41-17)6-13(14)21(22-15(25)8-39-28(22)32)12-4-18(36-2)26(19(5-12)37-3)45-46(33,34)35;/h4-7,11,15,20-25,27,29-31H,8-10H2,1-3H3,(H2,33,34,35);/t11-,15+,20-,21-,22+,23-,24-,25-,27-,29+;/m1./s1 |

InChI Key |

DHNSYXRVPMCTTP-CFIJAROYSA-N |

Isomeric SMILES |

C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)(O)O)OC)O)O.[Na] |

Canonical SMILES |

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)(O)O)OC)O)O.[Na] |

Origin of Product |

United States |

Foundational & Exploratory

Etoposide Phosphate Disodium: A Technical Guide to its Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etoposide, a potent topoisomerase II inhibitor, is a cornerstone in the treatment of various malignancies, including lung cancer, testicular cancer, and lymphomas[1][2]. However, its clinical utility has been hampered by poor water solubility, leading to formulation challenges, variable pharmacokinetics, and the need for large infusion volumes with organic solvents[3][4][5]. To overcome these limitations, etoposide phosphate disodium (Etopophos®) was developed. This technical guide provides an in-depth overview of the discovery, synthesis, and key experimental data related to etoposide phosphate, a water-soluble prodrug designed to enhance the pharmaceutical characteristics of its parent compound[6].

Discovery and Rationale for Development

The development of etoposide phosphate was driven by the need to improve the physicochemical properties of etoposide[6]. Etoposide's low aqueous solubility necessitated formulations containing surfactants and organic solvents, which could contribute to adverse effects[3]. A water-soluble prodrug would allow for a simpler formulation, administration in smaller volumes over shorter infusion times, and potentially more predictable pharmacokinetics[4][7].

Etoposide phosphate was designed as a phosphate ester derivative of etoposide[6]. The core concept, or "prodrug hypothesis," is that this highly water-soluble compound can be administered intravenously and is then rapidly converted in vivo to the active parent drug, etoposide, by endogenous phosphatase enzymes[7][8][9]. This efficient bioconversion ensures that the cytotoxic activity of etoposide is realized at the target site[10][11].

Chemical Synthesis of this compound

Several synthetic routes for etoposide phosphate have been developed, primarily by Bristol-Myers Squibb[12]. The key challenge is the selective phosphorylation of the 4'-phenolic hydroxyl group of etoposide without affecting the numerous other hydroxyl groups in the molecule. Two prominent methods are detailed below.

Method 1: Direct Phosphorylation of Etoposide

This is a direct approach starting from the commercially available etoposide.

Experimental Protocol:

-

Phosphorylation: Etoposide is dissolved in a suitable aprotic solvent, such as acetonitrile[12]. The solution is cooled, and a phosphorylating agent, typically phosphorus oxychloride (POCl₃), is added in the presence of a tertiary amine base like diisopropylethylamine (DIEA)[12][13]. The amine acts as a scavenger for the hydrochloric acid byproduct. The reaction mixture is stirred at a controlled low temperature to form the dichlorophosphoryl ester intermediate[12].

-

Hydrolysis: The intermediate is not isolated. The reaction is quenched by the addition of an aqueous sodium bicarbonate (NaHCO₃) solution[12]. This hydrolyzes the remaining P-Cl bonds to yield the phosphate group and forms the disodium salt.

-

Purification: The final product, this compound, is then isolated and purified, often through crystallization techniques.

Method 2: Convergent Synthesis with Protecting Groups

This more complex, multi-step approach involves protecting other reactive groups, phosphorylating a precursor, and then coupling it with the protected sugar moiety. This method can offer higher yields and purity[14][15].

Experimental Protocol:

-

Phosphorylation of the Aglycone: The synthesis begins with 4'-demethylepipodophyllotoxin, the aglycone core of etoposide. This starting material is reacted with a protected phosphite, such as dibenzyl phosphite, in the presence of diisopropylethylamine (DIEA) and a coupling agent in acetonitrile. This selectively forms the 4'-dibenzyl phosphate ester[12][14]. The benzyl groups serve as protecting groups for the phosphate.

-

Glycosylation (Coupling): The phosphorylated aglycone is then coupled with a protected glucose derivative, 2,3-di-O-benzyl-4,6-O-ethylidene-α,β-D-glucose[12][14]. This crucial step is catalyzed by a Lewis acid, such as boron trifluoride etherate, to form the glycosidic bond, resulting in a fully protected (tetrabenzylated) etoposide phosphate intermediate[12][14]. A key feature of this process is the diastereoselective crystallization that isolates the desired β-anomer[14].

-

Deprotection: The four benzyl protecting groups (two on the phosphate and two on the sugar) are removed simultaneously in a single step. This is achieved through hydrogenolysis, using hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst in a solvent mixture like methanol/THF[12][14].

-

Salt Formation and Isolation: The resulting etoposide phosphate (free acid) is converted to the disodium salt by treatment with a suitable sodium base[15][16]. The final product is then isolated and purified. This process has been successfully demonstrated on a multi-kilogram scale[14].

A diagrammatic representation of the convergent synthesis pathway is provided below.

Caption: Convergent synthesis pathway for this compound.

In-Vivo Conversion and Mechanism of Action

The clinical efficacy of etoposide phosphate relies on its function as a prodrug. The logical workflow from administration to cellular action is depicted below.

Caption: In-vivo activation and mechanism of action of Etoposide Phosphate.

Quantitative Data Summary

Pharmacokinetic Parameters

Clinical studies have demonstrated that etoposide phosphate is rapidly and completely converted to etoposide following intravenous administration. Plasma concentrations of the prodrug are typically undetectable within 15 to 60 minutes after infusion[8][11]. The pharmacokinetics of the resulting etoposide are linear and comparable to those observed after administering etoposide itself[10][11].

| Parameter | Dose (Etoposide Equivalents) | Value | Source |

| Cmax (Peak Plasma Concentration) | 50-100 mg/m² | 25.3 - 42.5 µg/mL | [3] |

| AUCinf (Area Under the Curve) | 50-100 mg/m² | 75.8 - 156 h·µg/mL | [3] |

| Etoposide Phosphate / Etoposide Cmax Ratio | N/A | ≤ 0.08 | [3] |

| Etoposide Phosphate / Etoposide AUCinf Ratio | N/A | ~0.003 | [3] |

| Etoposide Half-life (t½) | 50-150 mg/m² | 5.5 - 9.3 hours | [11] |

| Mean Steady-State Concentration (Css) | 20 mg/m²/day (protracted infusion) | 1.14 ± 0.24 µg/mL | [4] |

| Oral Bioavailability (F) | N/A | 76 ± 27% | [8] |

Physicochemical Stability

The primary advantage of etoposide phosphate is its enhanced stability in aqueous solutions compared to etoposide.

| Compound | Formulation/Solvent | Concentration | Stability Condition | Duration | Source |

| Etoposide Phosphate (Etopophos®) | Reconstituted in ready-to-use solutions | Not specified | 25 °C | 4 days | [17][18] |

| Etoposide Phosphate | Reconstituted with unpreserved diluent | Not specified | 20-25 °C | 24 hours | [19] |

| Etoposide Phosphate | Reconstituted with unpreserved diluent | Not specified | 2-8 °C | 7 days | [19] |

| Etoposide (Generic Mylan®) | Reconstituted in ready-to-use solutions | Not specified | 25 °C | 6 hours | [17][18] |

| Etoposide | 0.9% NaCl | 0.4 mg/mL | Room Temperature | 4 hours (precipitation risk) | [20] |

| Etoposide | 0.9% NaCl or D5W | 0.68 and 1 mM | 25 °C | 21 days (under GMP) | [17] |

Conclusion

This compound successfully addresses the pharmaceutical limitations of its parent compound, etoposide. Its development as a water-soluble prodrug provides a more convenient, stable, and versatile formulation for clinical use without altering the well-established cytotoxic activity and toxicity profile of etoposide[6][10][11]. The synthetic pathways, particularly the convergent synthesis method, allow for efficient, scalable production[14]. The rapid and complete in-vivo conversion to etoposide ensures predictable pharmacokinetics, making it a valuable therapeutic agent in oncology[3][7].

References

- 1. Etoposide: discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phase I and pharmacokinetic study of etoposide phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase I and pharmacokinetic study of etoposide phosphate by protracted venous infusion in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Etoposide: History and mechanism of action | LGC Standards [lgcstandards.com]

- 6. Etoposide phosphate, the water soluble prodrug of etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Early studies of etoposide phosphate, a water-soluble prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phase I clinical and pharmacokinetic study of oral etoposide phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Clinical studies with etoposide phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. This compound salt, BMY-40481(free acid), BMY-40481-30, Etopophos-药物合成数据库 [drugfuture.com]

- 13. US5637680A - Process for the preparation of etoposide phosphate and intermediate thereof - Google Patents [patents.google.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. EP0652226B1 - Process of preparing etoposide phosphate and etoposide - Google Patents [patents.google.com]

- 16. US5688926A - Process of preparing etoposide phosphate and etoposide - Google Patents [patents.google.com]

- 17. americanelements.com [americanelements.com]

- 18. Physical and chemical stability of a generic etoposide formulation as an alternative to etoposide phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. publications.ashp.org [publications.ashp.org]

- 20. cjhp-online.ca [cjhp-online.ca]

Etoposide phosphate disodium chemical structure and properties

An In-depth Technical Guide to Etoposide Phosphate Disodium for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound is a water-soluble prodrug of etoposide, a semi-synthetic derivative of podophyllotoxin.[1] As a topoisomerase II inhibitor, it is a widely used antineoplastic agent in the treatment of various cancers, including small cell lung cancer and refractory testicular tumors.[2] Its enhanced water solubility offers a significant advantage over etoposide, reducing the risk of precipitation during intravenous administration.[3] This guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and analytical methodologies.

Chemical Structure and Physicochemical Properties

Etoposide phosphate is chemically named 4'-Demethylepipodophyllotoxin 9-[4,6-O-(R)-ethylidene-β-D-glucopyranoside], 4'-(dihydrogen phosphate).[2] The disodium salt form enhances its aqueous solubility.

Table 1: Physicochemical Properties of Etoposide Phosphate and its Disodium Salt

| Property | Value | Reference(s) |

| Etoposide Phosphate | ||

| Molecular Formula | C29H33O16P | [4][5] |

| Molecular Weight | 668.54 g/mol | [4][5] |

| Melting Point | 180-183°C | [6] |

| Solubility | Water: 2 mg/mL (Sonication recommended), DMSO: 80 mg/mL | [7] |

| This compound | ||

| Molecular Formula | C29H31Na2O16P | [1] |

| CAS Number | 122405-33-8 | [1] |

| Etoposide (Active Moiety) | ||

| Molecular Formula | C29H32O13 | [8] |

| Molecular Weight | 588.56 g/mol | [9] |

| pKa | 9.8 | [2] |

| Solubility | Very soluble in methanol and chloroform; slightly soluble in ethanol; sparingly soluble in water. | [2] |

Mechanism of Action

Etoposide phosphate is a prodrug that is rapidly and completely converted in vivo to its active moiety, etoposide, through dephosphorylation by phosphatases.[3][10] Etoposide exerts its cytotoxic effects by inhibiting the enzyme topoisomerase II.[11]

The mechanism proceeds as follows:

-

Complex Formation: Etoposide stabilizes a ternary complex between topoisomerase II and DNA.[12]

-

Inhibition of DNA Re-ligation: Topoisomerase II normally creates transient double-strand breaks in DNA to allow for topological changes, after which it re-ligates the strands. Etoposide prevents this re-ligation step.[11]

-

Accumulation of DNA Breaks: The inhibition of re-ligation leads to the accumulation of permanent double-strand DNA breaks.[11]

-

Cell Cycle Arrest and Apoptosis: The extensive DNA damage triggers cell cycle arrest, primarily at the G2/M phase, and initiates the apoptotic cascade, ultimately leading to cancer cell death.[1][3][10]

Signaling Pathways in Etoposide-Induced Apoptosis

The DNA damage induced by etoposide activates complex signaling pathways, primarily the intrinsic (mitochondrial) apoptotic pathway. Key players in this process include the ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases, the tumor suppressor protein p53, and caspases.[13]

-

DNA Damage Recognition: ATM and ATR kinases are activated in response to double-strand breaks.[13]

-

p53 Activation: ATM/ATR phosphorylate and activate p53.[13]

-

Mitochondrial Pathway: Activated p53 can translocate to the mitochondria and also upregulate the expression of pro-apoptotic proteins like PUMA (p53 upregulated modulator of apoptosis).[10][13] This leads to mitochondrial outer membrane permeabilization and the release of cytochrome c.[14][15]

-

Apoptosome Formation and Caspase Activation: Cytochrome c binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9.[13][14] Caspase-9 then cleaves and activates the executioner caspase-3.[14][15]

-

Execution of Apoptosis: Caspase-3 orchestrates the degradation of cellular components, leading to apoptotic cell death.[15]

Pharmacokinetics

Following intravenous administration, etoposide phosphate is rapidly and completely converted to etoposide in the plasma.[10] The pharmacokinetic parameters are therefore reflective of etoposide.

Table 2: Pharmacokinetic Parameters of Etoposide (following Etoposide Phosphate IV Administration)

| Parameter | Value | Reference(s) |

| Bioavailability (relative to etoposide IV) | ~100% | [16] |

| Protein Binding | 97% (primarily to albumin) | [2] |

| Volume of Distribution (steady state) | 18 to 29 L | [2] |

| Terminal Elimination Half-life | 4 to 11 hours | [17] |

| Total Body Clearance | 33 to 48 mL/min | [13] |

| Metabolism | Hepatic, via CYP3A4 to an active catechol metabolite, lactone ring opening, and conjugation (glucuronidation and sulfation). | [10][13] |

| Excretion | Urine (approx. 56% of dose within 120h, with 45% as unchanged etoposide) and feces (approx. 44% of dose within 120h). | [10][13] |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

A common analytical technique for the quantification of etoposide (from etoposide phosphate) in various matrices is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Detailed Method for Etoposide Phosphate Assay (USP Draft Condition): [17]

-

System: GL7700 HPLC system

-

Column: InertSustain Phenyl (5 µm, 150 x 4.6 mm I.D.)

-

Mobile Phase:

-

A: Acetonitrile (CH3CN)

-

B: 2.3 g/L of monobasic ammonium phosphate in water.

-

Ratio: A/B = 15/85 (v/v). Adjust pH to 2.5 with phosphoric acid.

-

-

Flow Rate: 1.5 mL/min

-

Column Temperature: 40 °C

-

Detection: UV at 230 nm

-

Injection Volume: 25 µL

-

Sample Preparation: Prepare a standard solution of 0.24 mg/mL Etoposide Phosphate.

Method for Etoposide in Bulk and Injectable Dosage Forms: [8]

-

Column: NH2- column (250mm × 4.6mm, 5 µm)

-

Mobile Phase: 0.030 M Sodium acetate Buffer (pH 4.0) : Acetonitrile (70:30 v/v)

-

Flow Rate: 1.2 ml/min

-

Detection: UV at 254 nm

-

Temperature: Ambient

-

Sample Preparation: For an injectable sample containing 100mg/5ml of Etoposide, take 5 ml of the sample solution and dilute with the mobile phase to prepare a 200 ppm solution.

Stability and Formulation

Etoposide phosphate is formulated as a sterile lyophilized powder for reconstitution.[3] Vials typically contain 113.6 mg of etoposide phosphate (equivalent to 100 mg etoposide), along with sodium citrate and dextran 40.[17] The reconstituted solution can be further diluted with 5% Dextrose Injection or 0.9% Sodium Chloride Injection.[13]

Studies have shown that etoposide phosphate solutions are physically and chemically stable for extended periods. For instance, admixtures in 5% dextrose or 0.9% sodium chloride are stable for at least 7 days at 32°C and 31 days at 4°C and 23°C.[18] This stability is a key advantage, mitigating the precipitation issues associated with etoposide formulations.[18] The lyophilized powder should be stored at 2°C to 8°C and protected from light.[19]

Conclusion

This compound is a critical chemotherapeutic agent whose value is enhanced by its improved water solubility and stability compared to its active moiety, etoposide. A thorough understanding of its chemical properties, mechanism of action involving topoisomerase II inhibition, and complex signaling pathways leading to apoptosis is essential for researchers and drug development professionals. The well-established analytical methods, particularly RP-HPLC, allow for reliable quantification and characterization, supporting its continued clinical use and further research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Etoposide | C29H32O13 | CID 36462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. medkoo.com [medkoo.com]

- 5. Etoposide Phosphate | C29H33O16P | CID 6918092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Etoposide Phosphate - LKT Labs [lktlabs.com]

- 7. Etoposide Phosphate | Topoisomerase II inhibitor | cancer | TargetMol [targetmol.com]

- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Etoposide induces cell death via mitochondrial-dependent actions of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. eijppr.com [eijppr.com]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Etoposide Induces Protein Kinase Cδ- and Caspase-3-Dependent Apoptosis in Neuroblastoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. View of Analytical method development and validation for estimation of etoposide using reverse phase high performance liquid chromatography [ijpir.com]

- 17. glsciences.com [glsciences.com]

- 18. Physical and chemical stability of etoposide phosphate solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. bms.com [bms.com]

An In-depth Technical Guide to the Mechanism of Action of Etoposide Phosphate as a Topoisomerase II Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etoposide phosphate, a water-soluble prodrug of etoposide, is a cornerstone in the chemotherapeutic arsenal against various malignancies. Its clinical efficacy is rooted in its potent inhibition of topoisomerase II, a critical enzyme in maintaining DNA topology. This technical guide provides a comprehensive examination of the molecular mechanism of etoposide phosphate, detailing its conversion to the active etoposide, its interaction with the topoisomerase II-DNA complex, the induction of DNA damage, and the subsequent cellular signaling cascades culminating in apoptosis. This document synthesizes quantitative data, detailed experimental protocols, and visual diagrams to offer a thorough resource for researchers and professionals in oncology drug development.

Introduction: From Prodrug to Active Agent

Etoposide phosphate was developed to overcome the poor water solubility of its parent compound, etoposide.[1] Following intravenous administration, etoposide phosphate is rapidly and completely converted to etoposide by endogenous phosphatases.[2][3] This bioactivation is crucial for its cytotoxic activity, as etoposide phosphate itself has significantly less in vitro cytotoxicity.[4] The pharmacokinetic profile of etoposide following administration of etoposide phosphate is identical to that of etoposide administration.[1]

The Core Mechanism: Inhibition of Topoisomerase II

Topoisomerase II enzymes are essential for resolving topological challenges in DNA that arise during replication, transcription, and chromosome segregation.[5] They function by creating transient double-strand breaks (DSBs) in the DNA, allowing another DNA strand to pass through, and then religating the break.[5][6]

Etoposide exerts its cytotoxic effect by acting as a topoisomerase II "poison." It does not inhibit the enzyme's ability to cleave DNA; instead, it stabilizes a key intermediate in the catalytic cycle known as the "cleavable complex."[5][7] This ternary complex consists of topoisomerase II covalently bound to the 5' ends of the cleaved DNA, with etoposide intercalated at the cleavage site.[6] The stabilization of this complex prevents the religation of the DNA strands, leading to an accumulation of permanent, protein-linked DNA double-strand breaks.[6][8]

dot

Caption: Mechanism of Etoposide Action.

Cellular Consequences of Topoisomerase II Inhibition

The accumulation of DNA double-strand breaks triggers a cascade of cellular responses, primarily cell cycle arrest and apoptosis.

DNA Damage

Etoposide-induced DNA damage is characterized by the formation of both single-strand breaks (SSBs) and double-strand breaks (DSBs).[9] However, studies have shown that only a small fraction of the total strand breaks are DSBs. One study found that only 3% of etoposide-induced strand breaks were DSBs.[6] Furthermore, it is the processing of these topoisomerase II-linked DSBs into "free" DSBs that appears to be critical for triggering the downstream DNA damage response and subsequent cytotoxicity.[6]

Cell Cycle Arrest

Etoposide induces a cell cycle-dependent and phase-specific response.[8] The primary effect is an arrest in the S and G2 phases of the cell cycle.[8][10] This arrest is a crucial checkpoint, allowing the cell to attempt DNA repair before proceeding to mitosis. The concentration of etoposide can influence the specific cell cycle effects. At lower concentrations, cells may progress through the S phase and arrest in G2, while higher concentrations can lead to a more rapid inhibition of DNA synthesis and arrest in the S phase.[5][10]

Induction of Apoptosis

If the DNA damage is too extensive to be repaired, the cell undergoes programmed cell death, or apoptosis. Etoposide-induced apoptosis is a complex process involving multiple signaling pathways. A key player in this process is the tumor suppressor protein p53.[11] DNA damage leads to the phosphorylation and activation of p53, which in turn upregulates the expression of pro-apoptotic proteins like Bax.[11][12] Bax translocates to the mitochondria, leading to the release of cytochrome c, which then activates a cascade of caspases, the executioners of apoptosis.[12][13] Specifically, caspase-9 (an initiator caspase) and caspase-3 (an effector caspase) are activated in etoposide-induced apoptosis.[13]

dot

Caption: Etoposide-Induced Apoptosis Signaling Pathway.

Quantitative Data

The cytotoxic effects of etoposide vary across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MOLT-3 | Acute lymphoblastic leukemia | 0.051 | [7] |

| A2780 | Ovarian cancer | 0.07 | [14] |

| 1A9 | Ovarian cancer | 0.15 | [14] |

| 5637 | Bladder cancer | 0.54 | [14] |

| BEAS-2B | Normal lung | 2.10 (72h) | [15] |

| A549 | Lung cancer | 3.49 (72h) | [15] |

| 3LL | Mouse lung carcinoma | 4 | [14] |

| A2058 | Melanoma | 8.9 | [14] |

| 4T1 | Mouse breast cancer | >10 | [14] |

| HepG2 | Liver cancer | 30.16 | [7] |

| Topoisomerase II (in vitro) | - | 59.2 | [7] |

Table 1: IC50 Values of Etoposide in Various Cell Lines.

| Parameter | Value | Cell Line/System | Reference |

| DSBs as % of total strand breaks | ~3% | Various | [6][9] |

| Etoposide-induced DSBs leading to H2AX phosphorylation and toxicity | ~10% | Various | [6] |

| G2/M arrest after 0.5 µM etoposide (24h) | Up to 80% | CEM and MOLT-4 | [8][16] |

| Caspase activation (cleavage of substrates) | Within 3-6 hours | CEM and MOLT-4 | [8][16] |

| Caspase-3 and -9 activation after 50 mg/mL etoposide | 12 hours | HeLa | [13] |

| Cytochrome c release after 50 mg/mL etoposide | 8 hours | HeLa | [13] |

Table 2: Quantitative Measures of Etoposide-Induced Cellular Effects.

Experimental Protocols

DNA Cleavage Assay

This assay determines the ability of a compound to stabilize the topoisomerase II-DNA cleavable complex.

Materials:

-

Purified human topoisomerase IIα

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Cleavage Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 50 mM KCl, 5 mM MgCl2, 1 mM DTT, 1 mM ATP)

-

Etoposide solution

-

SDS (10% w/v)

-

Proteinase K (10 mg/mL)

-

Loading dye

-

Agarose gel

-

Gel electrophoresis apparatus and power supply

-

DNA visualization system (e.g., UV transilluminator with ethidium bromide staining)

Procedure:

-

Prepare reaction mixtures containing Cleavage Assay Buffer, supercoiled plasmid DNA (e.g., 0.5 µg), and varying concentrations of etoposide.

-

Add purified topoisomerase IIα to initiate the reaction.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction and trap the cleavable complexes by adding SDS to a final concentration of 1%.

-

Add Proteinase K to a final concentration of 0.5 mg/mL and incubate at 50°C for 30-60 minutes to digest the protein.

-

Add loading dye to the samples.

-

Load the samples onto an agarose gel and perform electrophoresis.

-

Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize the DNA bands. An increase in the amount of linear DNA indicates stabilization of the cleavable complex.[17][18][19]

dot

Caption: DNA Cleavage Assay Workflow.

Annexin V Staining for Apoptosis Detection

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

-

Cells treated with etoposide

-

Annexin V conjugated to a fluorochrome (e.g., FITC, PE)

-

Propidium Iodide (PI) or 7-AAD for dead cell discrimination

-

1X Annexin V Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Flow cytometer

Procedure:

-

Harvest cells (both adherent and suspension) and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer.

-

Add fluorochrome-conjugated Annexin V to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add PI or 7-AAD to the cell suspension immediately before analysis.

-

Analyze the samples by flow cytometry. Early apoptotic cells will be Annexin V positive and PI/7-AAD negative, while late apoptotic/necrotic cells will be positive for both.[20][21][22][23][24]

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

-

Cells treated with etoposide

-

Cold 70% ethanol for fixation

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest cells and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice or at -20°C.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution containing RNase A to degrade RNA.

-

Incubate for at least 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[25][26][27][28][29][30]

Conclusion

Etoposide phosphate's mechanism of action as a topoisomerase II inhibitor is a well-defined yet intricate process that underscores its therapeutic utility. Through its conversion to etoposide, it effectively transforms topoisomerase II into a cellular toxin, inducing permanent DNA double-strand breaks. This primary insult activates a complex network of cellular responses, culminating in cell cycle arrest and apoptosis. A thorough understanding of these molecular events, supported by quantitative data and robust experimental methodologies, is paramount for the continued development of novel anticancer strategies and for optimizing the clinical use of this important chemotherapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Validate User [ashpublications.org]

- 3. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Different modes of cell-killing action between DNA topoisomerase I and II inhibitors revealed by kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Etoposide-induced cell cycle delay and arrest-dependent modulation of DNA topoisomerase II in small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Numerical Analysis of Etoposide Induced DNA Breaks | PLOS One [journals.plos.org]

- 7. apexbt.com [apexbt.com]

- 8. Early caspase activation in leukemic cells subject to etoposide-induced G2-M arrest: evidence of commitment to apoptosis rather than mitotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Numerical analysis of etoposide induced DNA breaks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Concentration-dependent variable effects of etoposide on the cell cycle of CML cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. journals.plos.org [journals.plos.org]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. netjournals.org [netjournals.org]

- 16. aacrjournals.org [aacrjournals.org]

- 17. inspiralis.com [inspiralis.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 21. ucl.ac.uk [ucl.ac.uk]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. bdbiosciences.com [bdbiosciences.com]

- 24. immunostep.com [immunostep.com]

- 25. cancer.wisc.edu [cancer.wisc.edu]

- 26. Frontiers | Lowering Etoposide Doses Shifts Cell Demise From Caspase-Dependent to Differentiation and Caspase-3-Independent Apoptosis via DNA Damage Response, Inducing AML Culture Extinction [frontiersin.org]

- 27. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Flow cytometry with PI staining | Abcam [abcam.com]

- 29. wp.uthscsa.edu [wp.uthscsa.edu]

- 30. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

In Vitro Conversion of Etoposide Phosphate to Etoposide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro conversion of etoposide phosphate to its active form, etoposide. Etoposide phosphate is a water-soluble prodrug developed to overcome the solubility issues of etoposide, a potent topoisomerase II inhibitor used in cancer chemotherapy. The conversion is a critical step for the drug's therapeutic efficacy and is primarily mediated by alkaline phosphatases. This document details the enzymatic conversion, presents quantitative data, outlines experimental protocols for monitoring the conversion, and illustrates the relevant biological pathways and experimental workflows.

The Conversion Pathway: An Enzymatic Hydrolysis

Etoposide phosphate is converted to etoposide via a simple enzymatic hydrolysis reaction. The phosphate ester bond at the 4'-position of the demethylepipodophyllotoxin moiety is cleaved by phosphatases, yielding etoposide and an inorganic phosphate group. In biological systems, this conversion is rapid and extensive, with alkaline phosphatases playing a key role.[1][2][3]

The general chemical equation for this conversion is as follows:

Etoposide Phosphate + H₂O --(Alkaline Phosphatase)--> Etoposide + H₃PO₄

Quantitative Analysis of In Vitro Conversion

The rate of conversion of etoposide phosphate to etoposide is influenced by several factors, including pH, substrate concentration, and the presence of enzymes like alkaline phosphatase. In vitro studies using human bile, a rich source of alkaline phosphatase, have provided quantitative insights into this conversion.

| Substrate Concentration | pH | Incubation Time (minutes) | Mean Conversion to Etoposide (%) | Standard Deviation (%) |

| 0.1 mg/mL | 8 | 60 | 78 | 18 |

| 0.5 mg/mL | 8 | 60 | 36 | 26 |

| 0.1 mg/mL | 7 | 60 | 22 | - |

| 0.5 mg/mL | 7 | 60 | 10 | - |

Table 1: In vitro conversion of etoposide phosphate to etoposide in human bile. Data sourced from a study investigating the prodrug's conversion in the gastrointestinal lumen.[2][4]

The data indicates that the conversion is more efficient at a more alkaline pH, which is consistent with the optimal pH range for alkaline phosphatase activity.[2][5] The percentage of conversion also appears to be dependent on the initial substrate concentration.

Experimental Protocols

The primary analytical method for monitoring the in vitro conversion of etoposide phosphate to etoposide is High-Performance Liquid Chromatography (HPLC) with UV detection.

General Experimental Workflow

The following diagram outlines a typical workflow for an in vitro study of etoposide phosphate conversion.

Sample Preparation for HPLC Analysis

For plasma or other biological matrices, a protein precipitation or liquid-liquid extraction step is necessary.

-

Protein Precipitation: Add a threefold volume of a cold organic solvent (e.g., acetonitrile or methanol) to the sample. Vortex and then centrifuge at high speed to pellet the precipitated proteins. The supernatant can then be injected into the HPLC system.

-

Liquid-Liquid Extraction: To 0.5 mL of plasma, add an internal standard (e.g., teniposide) and 3 mL of chloroform. Vortex vigorously and centrifuge. The lower organic layer is transferred to a clean tube and evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in the mobile phase for HPLC analysis.[6]

HPLC Methodologies

Several HPLC methods have been reported for the quantification of etoposide. The following are examples of published methods that can be adapted for a conversion study.

| Parameter | Method 1 | Method 2 | Method 3 |

| Stationary Phase | Phenyl µBondapak column | Kromasil C-8 column | C18 ODS Hypersil column |

| Mobile Phase | 10 µM ammonium acetate (pH 5.5) in methanol:water:acetonitrile (50:45:5) | 0.5% acetic acid in water:acetonitrile (75:25 v/v) | Methanol:water (1:1, v/v) |

| Flow Rate | 2 mL/min | 0.8 mL/min | 1.0 mL/min |

| Detection | UV at 230 nm | UV at 254 nm | UV at 204 nm |

| Reference | [6] | [7] | [8][9] |

Table 2: Examples of HPLC conditions for etoposide analysis.

Etoposide's Mechanism of Action and Downstream Signaling

Once converted to etoposide, the drug exerts its cytotoxic effects by inhibiting topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription. Etoposide stabilizes the covalent complex between topoisomerase II and DNA, which leads to the accumulation of double-strand breaks. This DNA damage triggers a signaling cascade that ultimately leads to apoptosis (programmed cell death).

The following diagram illustrates the key events in the etoposide-induced apoptotic pathway.

Key steps in this pathway include the activation of DNA-dependent protein kinase (DNA-PK) in response to DNA damage, which in turn phosphorylates and activates the tumor suppressor protein p53.[1][2] Activated p53 upregulates the pro-apoptotic protein Bax.[1][2] Bax then translocates from the cytosol to the mitochondria, where it induces the mitochondrial permeability transition, leading to the release of cytochrome c.[1][2] Released cytochrome c associates with Apaf-1 to form the apoptosome, which activates caspase-9, a key initiator caspase.[10][11] Caspase-9 then activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell during apoptosis.[10][11]

Conclusion

The in vitro conversion of etoposide phosphate to etoposide is a critical determinant of its pharmacological activity. This process, primarily driven by alkaline phosphatases, can be effectively studied and quantified using established analytical techniques such as HPLC. Understanding the kinetics and the factors influencing this conversion is essential for the preclinical and clinical development of etoposide-based therapies. Furthermore, a thorough knowledge of the downstream signaling pathways initiated by etoposide provides a basis for investigating mechanisms of drug sensitivity and resistance. This guide provides a foundational framework for researchers and professionals engaged in the study and development of this important anticancer agent.

References

- 1. The course of etoposide-induced apoptosis from damage to DNA and p53 activation to mitochondrial release of cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Clinical and pharmacokinetic overview of parenteral etoposide phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conversion of the prodrug etoposide phosphate to etoposide in gastric juice and bile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. High-performance liquid chromatographic assay for etoposide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eijppr.com [eijppr.com]

- 8. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 9. researchgate.net [researchgate.net]

- 10. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Etoposide Phosphate Disodium: A Technical Overview of its Activation Mechanism

An In-Depth Guide for Researchers and Drug Development Professionals

Etoposide is a potent topoisomerase II inhibitor widely used in oncology. However, its clinical utility is hampered by poor aqueous solubility, necessitating large infusion volumes and the use of potentially toxic solubilizing agents. To overcome these limitations, etoposide phosphate disodium, a water-soluble prodrug, was developed. This technical guide provides a detailed examination of the activation mechanism of etoposide phosphate, summarizing key quantitative data and outlining the experimental protocols used for its evaluation.

The Core Activation Mechanism: Enzymatic Dephosphorylation

Etoposide phosphate is designed as a biologically inactive molecule that undergoes enzymatic conversion in the body to release the active cytotoxic agent, etoposide.[1][2] This activation is a rapid and efficient single-step process.

-

Enzymatic Action : The conversion is mediated by endogenous phosphatases, ubiquitously present in the body, with alkaline phosphatase (ALP) playing a crucial role.[3][4][5][6]

-

Chemical Reaction : The phosphatases catalyze the hydrolysis of the phosphate ester bond on the etoposide molecule. This dephosphorylation reaction cleaves the phosphate group, yielding the active etoposide.[7]

-

Conversion Efficiency : The conversion process is rapid, extensive, and not saturable at clinically relevant doses ranging from 50 to 1,600 mg/m².[8] Following intravenous administration, etoposide phosphate is often undetectable in plasma within 15 to 60 minutes after the end of the infusion, indicating a swift and complete conversion to etoposide.[9]

The subsequent cytotoxic effect is exerted by the active etoposide, which targets the DNA topoisomerase II enzyme. By stabilizing the transient double-strand breaks created by the enzyme, etoposide prevents the re-ligation of the DNA strands.[1] This accumulation of DNA breaks triggers cell cycle arrest, primarily in the S and G2 phases, and ultimately leads to apoptosis (programmed cell death).[1][2]

Quantitative Analysis of Activation and Pharmacokinetics

Pharmacokinetic studies confirm that intravenous etoposide phosphate is bioequivalent to etoposide, yielding comparable plasma concentrations and systemic exposure of the active drug.[10][11]

The rapid and complete conversion of etoposide phosphate results in the pharmacokinetic profile of the generated etoposide being virtually identical to that of directly administered etoposide.[12][13] Due to its rapid disappearance, detailed pharmacokinetic parameters for the prodrug itself are often difficult to estimate.[11]

Table 1: Pharmacokinetic Parameters of Etoposide Following Intravenous Administration

| Parameter | Etoposide from Etopophos® | Etoposide from VePesid® | Bioavailability (90% CI) |

|---|---|---|---|

| Cmax | Equivalent | Equivalent | 103% (99% - 106%)[10] |

| AUCinf | Equivalent | Equivalent | 107% (105% - 110%)[10] |

| t1/2 (hours) | ~7 | ~7 | N/A[10][11] |

| Vss (L/m²) | ~7 | ~7 | N/A[10][11] |

| CL (mL/min/m²) | ~17 | ~17 | N/A[10][11] |

(Data derived from a study administering 150 mg/m² of etoposide equivalent. Cmax: Maximum Concentration, AUCinf: Area Under the Curve from zero to infinity, t1/2: Terminal Half-life, Vss: Volume of Distribution at steady-state, CL: Total Systemic Clearance)

While activation in plasma is the primary route following IV administration, studies have also investigated conversion in other biological fluids, which is relevant for oral administration. Conversion in gastric juice is negligible.[14][15][16] However, significant conversion occurs in the presence of human bile, driven by alkaline phosphatase activity, which is pH-dependent.[14][15][16]

Table 2: In Vitro Conversion of Etoposide Phosphate to Etoposide in Human Bile (after 60 min)

| Prodrug Concentration | % Converted at pH 7 | % Converted at pH 8 |

|---|---|---|

| 0.1 mg/mL | 22% | 78% (± 18%)[14][15] |

| 0.5 mg/mL | 10% | 36% (± 26%)[14][15] |

(Data presented as mean ± S.D. where available)

Experimental Protocols

The evaluation of etoposide phosphate's activation relies on robust analytical and clinical methodologies.

This protocol is designed to compare the pharmacokinetic profile of etoposide generated from etoposide phosphate with that of standard intravenous etoposide.

-

Study Design : A randomized, crossover study is typically employed in patients with solid tumors.[13] Patients receive molar equivalent doses of etoposide phosphate and etoposide in sequential treatment cycles.[10][17]

-

Drug Administration : Drugs are administered as a constant rate intravenous infusion over a specified period (e.g., 3.5 hours).[10][17]

-

Sample Collection : Serial blood samples are collected at predetermined time points before, during, and after the infusion.[18] Urine samples may also be collected over a 24-hour period.[13]

-

Sample Analysis : Plasma and urine concentrations of both etoposide phosphate and etoposide are determined using a validated high-performance liquid chromatography (HPLC) assay, often with UV or mass spectrometry detection.[10][17][19]

-

Data Analysis : Pharmacokinetic parameters (Cmax, AUC, t1/2, etc.) are calculated from the plasma concentration-time data using a noncompartmental method.[10][11][20] Bioequivalence is established if the 90% confidence intervals for the ratio of key parameters (Cmax, AUC) fall within a predefined range (typically 80% to 125%).[10][11]

This protocol assesses the potential for prodrug activation in specific biological environments, such as the gastrointestinal tract.

-

Preparation : Solutions of etoposide phosphate are prepared at various concentrations (e.g., 0.1 mg/mL and 0.5 mg/mL).[15] Human gastric juice and human bile are collected and pH-adjusted if necessary.[15]

-

Incubation : Etoposide phosphate solutions are incubated with the biological fluids (gastric juice or bile) in a controlled environment (e.g., 37°C water bath).[14]

-

Control Groups : To confirm the role of alkaline phosphatase, control experiments are run concurrently. These include incubating the prodrug with heat-inactivated bile (e.g., heated at 65°C) or bile treated with a phosphatase inhibitor like disodium edetate.[14][15][16]

-

Sampling : Aliquots are withdrawn from the incubation mixtures at multiple time points (e.g., over 150 minutes).[14][15]

-

Analysis : The concentration of converted etoposide in each sample is quantified using a validated HPLC method.[14][15] The percentage of prodrug converted is then calculated for each time point.

Conclusion

This compound serves as a highly effective prodrug, undergoing rapid and complete enzymatic conversion to its active form, etoposide, via dephosphorylation by endogenous alkaline phosphatases. Pharmacokinetic data conclusively demonstrate its bioequivalence to standard etoposide formulations, while offering significant pharmaceutical advantages, including high water solubility that facilitates easier and safer administration. The methodologies outlined herein provide a robust framework for the continued study and evaluation of this and similar prodrug systems in drug development.

References

- 1. What is the mechanism of Etoposide Phosphate? [synapse.patsnap.com]

- 2. Etoposide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Alkaline phosphatase-triggered assembly of etoposide enhances its anticancer effect - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Membrane-bound alkaline phosphatase gene induces antitumor effect by G2/M arrest in etoposide phosphate-treated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-tumor effects of antibody-alkaline phosphatase conjugates in combination with etoposide phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bms.com [bms.com]

- 8. Early studies of etoposide phosphate, a water-soluble prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phase I study of etoposide phosphate (etopophos) as a 30-minute infusion on days 1, 3, and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ascopubs.org [ascopubs.org]

- 11. ascopubs.org [ascopubs.org]

- 12. Clinical studies with etoposide phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bioequivalence assessment of etoposide phosphate and etoposide using pharmacodynamic and traditional pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Conversion of the prodrug etoposide phosphate to etoposide in gastric juice and bile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Conversion of the prodrug etoposide phosphate to etoposide in gastric juice and bile - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics and bioequivalence of etoposide following intravenous administration of etoposide phosphate and etoposide in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Randomized cross-over clinical trial to study potential pharmacokinetic interactions between cisplatin or carboplatin and etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Etoposide | C29H32O13 | CID 36462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. taylorfrancis.com [taylorfrancis.com]

Etoposide Phosphate: A Technical Guide to its Early Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etoposide, a semi-synthetic derivative of podophyllotoxin, has been a cornerstone of cancer chemotherapy for decades. However, its poor water solubility presented significant formulation and administration challenges.[1][2] This technical guide delves into the early research and development of etoposide phosphate (Etopophos®), a water-soluble prodrug of etoposide, designed to overcome these limitations. Etoposide phosphate's development marked a significant advancement in the clinical application of this potent topoisomerase II inhibitor.[3] This document provides a comprehensive overview of its synthesis, mechanism of action, preclinical evaluation, and early clinical trials, presenting key data in a structured format for researchers and drug development professionals.

Synthesis of Etoposide Phosphate

The synthesis of etoposide phosphate involves the phosphorylation of the 4'-hydroxyl group of etoposide. A common method involves protecting the hydroxyl groups on the sugar moiety of etoposide, followed by phosphorylation of the 4'-position, and subsequent deprotection.

Experimental Protocol: Synthesis of Etoposide Phosphate

A representative synthesis process is described in U.S. Patent 5,637,680:[3]

-

Protection of Etoposide: The hydroxyl groups of the saccharide moiety of etoposide are blocked with halogenoacetyl groups.

-

Phosphorylation: The 4'-position of the protected etoposide is then phosphorylated using a phosphorylating agent such as phosphorus oxychloride in the presence of a tertiary amine like triethylamine.[3]

-

Deprotection: The halogenoacetyl protecting groups are removed from the saccharide moiety in the presence of an amine to yield etoposide phosphate.[3]

This process allows for the production of etoposide phosphate in high yield, making it suitable for industrial-scale manufacturing.[3]

Mechanism of Action

Etoposide phosphate is a prodrug that is rapidly and completely converted to its active form, etoposide, in the body by endogenous phosphatases.[2][4] Etoposide exerts its cytotoxic effects by inhibiting the nuclear enzyme topoisomerase II.

Signaling Pathway of Etoposide

References

- 1. Frontiers | In vitro Toxico-genomics of Etoposide Loaded Gelatin Nanoparticles and Its in-vivo Therapeutic Potential: Pharmacokinetics, Biodistribution and Tumor Regression in Ehrlich Ascites Carcinoma (EAC) Mice Model [frontiersin.org]

- 2. Etoposide induced cytotoxicity mediated by ROS and ERK in human kidney proximal tubule cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US5637680A - Process for the preparation of etoposide phosphate and intermediate thereof - Google Patents [patents.google.com]

- 4. data.epo.org [data.epo.org]

Etoposide Phosphate: A Technical Guide to the Induction of DNA Double-Strand Breaks

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etoposide phosphate, a water-soluble prodrug of the chemotherapeutic agent etoposide, is a cornerstone in the treatment of various malignancies, including small cell lung cancer and testicular cancer.[1][2] Its cytotoxic efficacy is rooted in its ability to induce DNA double-strand breaks (DSBs), the most severe form of DNA damage, which can trigger cell cycle arrest and programmed cell death (apoptosis). This technical guide provides an in-depth exploration of the molecular mechanisms by which etoposide phosphate induces DSBs, the intricate cellular signaling pathways that respond to this damage, and the experimental protocols used to quantify these effects.

Core Mechanism of Action: Topoisomerase II Poisoning

Etoposide phosphate is metabolically converted in the body to its active form, etoposide.[1] Etoposide functions as a topoisomerase II (Topo II) poison, interfering with the enzyme's critical role in managing DNA topology during replication, transcription, and chromosome segregation.[2][3][4]

1.1. The Role of Topoisomerase II

DNA topoisomerases are essential enzymes that resolve topological challenges in the genome, such as supercoiling and tangling.[3] Topo II accomplishes this by introducing transient DSBs into the DNA backbone. In this process, a tyrosine residue in the enzyme's active site forms a covalent bond with the 5'-phosphate of the DNA, creating a short-lived intermediate known as the cleavage complex (Top2cc) .[3][5] This allows another DNA strand to pass through the break, after which the enzyme re-ligates the DNA strands and detaches.[2][3]

1.2. Etoposide's Interruption of the Catalytic Cycle

Etoposide exerts its effect not by inhibiting the DNA cleavage step but by preventing the re-ligation of the broken DNA strands.[1][2][3] It stabilizes the Topo II cleavage complex, effectively trapping the enzyme on the DNA.[2][3] This stabilization leads to an accumulation of protein-associated DNA breaks throughout the genome.[1][3] While Topo II introduces DSBs as part of its normal function, etoposide's action transforms these transient breaks into persistent, cytotoxic lesions. It is important to note that while etoposide's primary action leads to DSBs, it can also result in the formation of single-strand breaks (SSBs) if only one monomer of the Topo II homodimer is inhibited from religating its break.[5] Studies have shown that etoposide induces a significantly higher proportion of SSBs compared to DSBs.[5][6]

Cellular Processing of Etoposide-Induced Lesions

The stabilized Topo II cleavage complex (Top2cc) is not immediately recognized by the cell's DNA damage response (DDR) machinery as a true DSB.[7] The two ends of the broken DNA are held in close proximity by the Topo II protein dimer.[7] Cellular processes are required to convert these protein-linked breaks into "clean" DSBs that can initiate a robust DDR. Two primary mechanisms have been identified:

-

Replication-Dependent DSB Formation: When a replication fork collides with a Top2cc, the complex can lead to fork stalling and collapse, generating a DSB.[7][8][9] This mechanism is particularly relevant in rapidly dividing cancer cells, which have a high demand for DNA replication.[2]

-

Transcription-Dependent DSB Formation: The progression of transcription machinery can also be blocked by a Top2cc. This collision, often coupled with the proteasomal degradation of the Topo II protein, exposes the DNA break.[7][10] Both Topo IIα and Topo IIβ isoforms are implicated in this mechanism.[7]

The DNA Damage Response (DDR) to Etoposide

The generation of DSBs triggers a complex signaling network known as the DNA Damage Response (DDR), which coordinates cell cycle progression, DNA repair, and apoptosis.[3]

3.1. Sensing the Damage and Initiating the Signal

The primary sensors of DSBs are kinases from the phosphoinositide 3-kinase-related kinase (PIKK) family, principally ATM (Ataxia-Telangiectasia Mutated) and DNA-PK (DNA-dependent Protein Kinase) .[11][12] Upon activation, these kinases phosphorylate a multitude of downstream substrates, including:

-

Histone H2AX: One of the earliest events is the phosphorylation of H2AX at serine 139, forming γH2AX .[11][13][14] γH2AX serves as a crucial marker for DSBs, forming distinct nuclear foci that act as docking sites for DNA repair and signaling proteins.[14][15][16]

-

Checkpoint Kinase 2 (CHK2): ATM-mediated phosphorylation activates CHK2, a key transducer kinase that amplifies the damage signal.[3][13]

-

p53: The tumor suppressor protein p53 is a critical effector in the DDR.[2][3] Activated by ATM and CHK2, p53 functions as a transcription factor to regulate genes involved in cell cycle arrest and apoptosis.[1][17]

The ATR (ATM and Rad3-related) kinase pathway is also activated, particularly in response to the single-stranded DNA that can be generated at stalled replication forks.[11][17][18]

3.2. Cellular Fates: Repair or Apoptosis

The DDR activation leads to one of three primary outcomes:

-

Cell Cycle Arrest: The cell cycle is halted, typically at the G2/M transition, to provide time for DNA repair before the cell enters mitosis.[2] This prevents the transmission of damaged chromosomes to daughter cells.[3]

-

DNA Repair: The cell attempts to repair the DSBs. The two major pathways are Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR). Evidence suggests that NHEJ is the predominant pathway for repairing etoposide-induced DSBs.[3][19]

-

Apoptosis: If the DNA damage is too extensive to be repaired, the cell initiates apoptosis.[1][2][4] The p53 pathway is a major driver of etoposide-induced apoptosis, activating pro-apoptotic proteins like PUMA and caspases.[3]

Quantitative Data on Etoposide-Induced DNA Damage

The following tables summarize quantitative data from various studies investigating the effects of etoposide.

Table 1: Etoposide-Induced DNA Damage Measured by Comet Assay

| Cell Line | Etoposide Concentration | Treatment Duration | Assay Type | Measured Endpoint (% DNA in Tail or Olive Tail Moment) | Reference |

| Jurkat | 20 µM | 4 hours | Alkaline | Significant increase in comet tail | [20] |

| K562 | 2 or 10 µM | 30 minutes | Alkaline | Dose-dependent increase in Olive tail moment | [21] |

| V79 | 0.05 - 10 µg/ml | 4 hours | Neutral | Dose-dependent increase in DSBs (significant above 0.5 µg/ml) | [14][16] |

| CHO | 1 - 100 µM | 2 hours | Alkaline | Dose-dependent increase in % DNA in tail | [22] |

Table 2: Etoposide-Induced γH2AX Foci Formation

| Cell Line | Etoposide Concentration | Treatment Duration | Key Observation | Reference |

| MCF7 | 25 µM | 2 hours | Clear induction of γH2AX | [13] |

| V79 | 0.1 - 10 µg/ml | 4 hours | Marked concentration-dependent increases in γH2AX fluorescence | [14] |

| Mouse Embryonic Fibroblasts (MEFs) | 0.1 - 10 µM | 2 hours | Dose-dependent increase in γH2AX foci per nucleus | [23] |

| Human Lymphocytes | 1 µM | 3 hours | Peak γH2AX expression observed at 3 hours post-treatment | [24] |

Table 3: Relative Induction of Single-Strand vs. Double-Strand Breaks

| Cell Line | Etoposide Concentration | Key Finding | Reference |

| SV40-transformed fibroblasts | Up to 250 µM | Only 3% of etoposide-induced DNA strand breaks were DSBs; the majority were SSBs. | [5][6] |

| SV40-transformed fibroblasts | 250 µM | Only ~10% of etoposide-induced DSBs resulted in H2AX phosphorylation and toxicity. | [5][6] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of etoposide's effects.

5.1. Protocol: Neutral Comet Assay for DSB Detection

This protocol is adapted from methodologies used to assess DSBs induced by etoposide.[14][16][25][26]

Objective: To quantify DNA double-strand breaks in individual cells.

Materials:

-

Treated and control cells

-

Low melting point agarose (LMA)

-

CometAssay Slides (or pre-coated slides)

-

Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)

-

Neutral Electrophoresis Buffer (90 mM Tris, 90 mM Boric Acid, 2 mM EDTA, pH 8.5)

-

DNA stain (e.g., SYBR Gold, Propidium Iodide)

-

Fluorescence microscope with appropriate filters

-

Image analysis software (e.g., OpenComet)

Procedure:

-

Cell Preparation: Treat cells with desired concentrations of etoposide for the specified duration. Harvest cells and resuspend in ice-cold PBS to a concentration of ~1 x 10^5 cells/mL.

-

Embedding: Mix ~25 µL of cell suspension with ~250 µL of molten LMA (at 37°C). Quickly pipette ~75 µL of the mixture onto a Comet slide. Allow to solidify at 4°C for 15-30 minutes.

-

Lysis: Immerse slides in cold Lysis Solution for at least 1 hour at 4°C. For etoposide-induced damage, proteinase K may be added to the lysis buffer to digest the covalently bound Topo II protein and reveal the break.

-

Electrophoresis: Place slides in a horizontal electrophoresis tank filled with Neutral Electrophoresis Buffer. Perform electrophoresis at a low voltage (e.g., 25V) for 20-40 minutes.

-

Staining & Visualization: Gently rinse the slides with distilled water and stain with a fluorescent DNA dye. Visualize using a fluorescence microscope.

-

Analysis: Capture images and analyze at least 50-100 comets per sample. Quantify DNA damage using a metric such as the Olive Tail Moment.

5.2. Protocol: γH2AX Immunofluorescence Staining

This protocol is based on common procedures for detecting γH2AX foci.[14][27]

Objective: To visualize and quantify the formation of γH2AX foci at the sites of DSBs.

Materials:

-

Cells grown on coverslips or in chamber slides

-

Fixative (e.g., 4% Paraformaldehyde)

-

Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 5% BSA in PBS)

-

Primary Antibody (Anti-phospho-Histone H2AX, Ser139)

-

Fluorescently-labeled Secondary Antibody

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture & Treatment: Seed cells on coverslips and treat with etoposide.

-

Fixation: Wash cells with PBS, then fix with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Permeabilization: Wash again with PBS, then permeabilize with Permeabilization Buffer for 10 minutes.

-

Blocking: Wash and block with Blocking Buffer for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate with the primary anti-γH2AX antibody (diluted in Blocking Buffer) overnight at 4°C or for 1-2 hours at room temperature.

-

Secondary Antibody Incubation: Wash extensively with PBS. Incubate with the appropriate fluorescently-labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.

-

Counterstaining: Wash again, then counterstain nuclei with DAPI for 5 minutes.

-

Mounting & Visualization: Wash a final time and mount the coverslips onto microscope slides. Image using a fluorescence or confocal microscope.

-

Analysis: Quantify the number of distinct foci per nucleus. A cell is often considered positive if it contains more than a baseline number of foci (e.g., >5).

Conclusion

Etoposide phosphate's therapeutic utility is inextricably linked to its function as a Topoisomerase II poison. By stabilizing the enzyme-DNA cleavage complex, it effectively converts the transient breaks necessary for DNA maintenance into persistent, cytotoxic double-strand breaks. The cellular response to this onslaught of damage—a complex interplay of signaling pathways that dictate cell cycle arrest, DNA repair, and apoptosis—ultimately determines the fate of the cancer cell. A thorough understanding of these mechanisms, supported by robust quantitative and qualitative experimental methodologies, is essential for optimizing the use of etoposide and for the development of novel therapeutic strategies that exploit the DNA damage response in cancer.

References

- 1. What is the mechanism of Etoposide Phosphate? [synapse.patsnap.com]

- 2. What is the mechanism of Etoposide? [synapse.patsnap.com]

- 3. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cellular response to etoposide treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Numerical Analysis of Etoposide Induced DNA Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Numerical Analysis of Etoposide Induced DNA Breaks | PLOS One [journals.plos.org]

- 7. Replication-dependent and transcription-dependent mechanisms of DNA double-strand break induction by the topoisomerase 2-targeting drug etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. embopress.org [embopress.org]

- 9. biorxiv.org [biorxiv.org]

- 10. Cellular processing pathways contribute to the activation of etoposide-induced DNA damage responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. Etoposide-induced DNA damage affects multiple cellular pathways in addition to DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Assessment of DNA double-strand breaks and γH2AX induced by the topoisomerase II poisons etoposide and mitoxantrone - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Assessment of DNA double-strand breaks and gammaH2AX induced by the topoisomerase II poisons etoposide and mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. oncotarget.com [oncotarget.com]

- 18. spandidos-publications.com [spandidos-publications.com]

- 19. researchgate.net [researchgate.net]

- 20. content.abcam.com [content.abcam.com]

- 21. DNA Damage (Comet) Assays. [bio-protocol.org]

- 22. Genotoxic Effects of Etoposide, Bleomycin, and Ethyl Methanesulfonate on Cultured CHO Cells: Analysis by GC-MS/MS and Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. [PDF] Detection of DNA double-strand breaks through the cell cycle after exposure to X-rays, bleomycin, etoposide and 125IdUrd. | Semantic Scholar [semanticscholar.org]

- 26. Detection of DNA double-strand breaks through the cell cycle after exposure to X-rays, bleomycin, etoposide and 125IdUrd - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

The Journey from Folk Medicine to Frontline Chemotherapy: A Technical Guide to the History and Evolution of Podophyllotoxin Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating history and scientific evolution of podophyllotoxin derivatives, with a core focus on the pivotal anticancer agent, etoposide. From its roots in traditional medicine to its current standing as a cornerstone of modern chemotherapy, this document provides a comprehensive overview of its mechanism of action, the experimental methodologies used to characterize it, and the quantitative data that underpins its clinical application.

A Historical Trajectory: From Plant Toxin to Potent Therapeutic

The story of etoposide begins with podophyllotoxin, a naturally occurring aryltetralin-type lignan found in the rhizomes of plants like the American Mayapple (Podophyllum peltatum) and the Himalayan Mayapple (Sinopodophyllum hexandrum)[1][2]. For centuries, crude extracts containing podophyllotoxin were used in folk medicine for various purposes, including as purgatives, emetics, and treatments for warts[3][4]. The potent cytotoxic properties of podophyllotoxin were recognized, but its clinical use as an anticancer agent was hampered by significant toxicity, including gastrointestinal issues, neurotoxicity, and bone marrow suppression[1].

This toxicity prompted a concerted effort by scientists in the mid-20th century to synthesize derivatives with an improved therapeutic index[5]. The goal was to retain the anticancer activity while reducing the harmful side effects. This research led to a crucial shift in the understanding of the compound's mechanism of action. While podophyllotoxin itself acts as a microtubule inhibitor, preventing tubulin polymerization and arresting cells in mitosis, its semi-synthetic derivatives were found to have a different target[1][6][7].

Extensive structural modifications of the parent compound culminated in the 1960s with the synthesis of etoposide (formerly known as VP-16) and teniposide[1][2][4][8]. Etoposide was first synthesized in 1966 and entered clinical trials in 1971, eventually receiving FDA approval in 1983[4][8][9]. A significant breakthrough was the discovery that etoposide and its congeners did not inhibit microtubule assembly but instead targeted a critical enzyme involved in DNA replication: topoisomerase II[5][6][9][10]. This discovery marked a new era in cancer chemotherapy, introducing a novel class of therapeutic agents.

Caption: Evolution from Podophyllotoxin to Etoposide.

Mechanism of Action: A Tale of Two Targets

The evolution from podophyllotoxin to etoposide is fundamentally a story of a shift in molecular targets, which dramatically altered the therapeutic profile.

Podophyllotoxin: An Antimitotic Agent

Podophyllotoxin exerts its cytotoxic effects by binding to tubulin, the protein subunit of microtubules[6]. This binding prevents the polymerization of tubulin into functional microtubules, which are essential components of the mitotic spindle required for chromosome segregation during cell division[6][7]. The disruption of the mitotic spindle leads to cell cycle arrest in the M phase (mitosis), ultimately triggering apoptosis. However, this mechanism is not specific to cancer cells and affects all rapidly dividing cells, contributing to its high systemic toxicity[1].

Etoposide: A Topoisomerase II Poison

In contrast to its natural precursor, etoposide functions as a topoisomerase II inhibitor[11][12]. DNA topoisomerases are essential enzymes that resolve topological problems in DNA, such as supercoiling and tangling, which arise during replication, transcription, and recombination[9][12]. Topoisomerase II creates transient double-strand breaks in the DNA, allows another DNA segment to pass through, and then reseals the break[9][13].

Etoposide does not prevent topoisomerase II from binding to DNA or creating the initial double-strand break. Instead, it "poisons" the enzyme by stabilizing the covalent intermediate complex, known as the "cleavable complex," where the enzyme is bound to the 5' ends of the broken DNA[9][12][13]. This stabilization prevents the re-ligation of the DNA strands[11][12]. The accumulation of these stalled cleavable complexes leads to permanent, irreversible double-strand DNA breaks, which are highly toxic to the cell[13]. These breaks trigger a DNA damage response, leading to cell cycle arrest, primarily in the late S and G2 phases, and the induction of apoptosis[9][11]. The preferential killing of cancer cells is attributed to their high proliferative rate, which makes them more reliant on topoisomerase II activity[12].

Caption: Mechanism of Etoposide as a Topoisomerase II Poison.

Etoposide-Induced Signaling Pathways: The Road to Apoptosis

The DNA damage induced by etoposide triggers a complex signaling cascade that culminates in programmed cell death (apoptosis). This process involves multiple pathways, with the mitochondrial (intrinsic) pathway playing a central role.

Upon the accumulation of double-strand breaks, sensor proteins activate downstream signaling molecules. This can lead to the activation of the tumor suppressor protein p53, which can transcriptionally upregulate pro-apoptotic proteins[14]. Etoposide-induced apoptosis, however, can also occur in a p53-independent manner. The DNA damage signals converge on the mitochondria, leading to the release of cytochrome c into the cytoplasm[15][16].

Cytoplasmic cytochrome c binds to Apaf-1, triggering the formation of the apoptosome and the activation of caspase-9, an initiator caspase[16]. Caspase-9 then cleaves and activates effector caspases, most notably caspase-3[14][15]. Active caspase-3 is the executioner of apoptosis, responsible for cleaving numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and membrane blebbing. There is also evidence of a positive feedback loop where active caspase-3 can cleave and activate Protein Kinase Cδ (PKCδ), which in turn further processes caspase-3, amplifying the apoptotic signal[15][16].

Caption: Etoposide-Induced Apoptotic Signaling Pathway.

Quantitative Data Summary

The clinical utility of etoposide is defined by its efficacy across various malignancies, its pharmacokinetic profile, and its dose-limiting toxicities.

Table 1: Efficacy of Etoposide in Selected Malignancies

| Cancer Type | Treatment Setting | Response Rate (%) | Citation(s) |

| Small Cell Lung Cancer | First-line (in combination) | - | [17][18] |

| Testicular Cancer | Refractory (in combination) | ~80% | [18] |

| Ovarian Cancer | Prior Treatment | 20.4% - 30% | [7] |

| Breast Cancer | Metastatic, later line | 18.5% (Pooled estimate) | [19] |

Note: Response rates can vary significantly based on the combination regimen, line of therapy, and patient population.

Table 2: Pharmacokinetic Parameters of Etoposide

| Parameter | Value | Citation(s) |

| Bioavailability (Oral) | ~50% (range 25-75%) | [11][20] |

| Time to Peak Plasma Conc. (Oral) | 1-1.5 hours | [11] |

| Distribution Half-life | 1.5 hours | [11] |

| Protein Binding | High | - |

| Metabolism | Hepatic | [21] |

| Excretion | Urine and Feces | [21] |

Table 3: Common Adverse Effects of Etoposide (All Grades)

| Adverse Effect | Frequency (%) | Citation(s) |

| Alopecia | 59% | [19] |

| Nausea and GI Toxicities | 58.8% | [19] |

| Neutropenia | 52% | [19] |

| Anemia | 42.4% | [19] |

| Mucositis | 31.8% | [19] |

| Asthenia/Fatigue | 28.2% | [19] |

| Anorexia | 25% | [19] |

Note: Myelosuppression (particularly neutropenia) is the primary dose-limiting toxicity of etoposide.[18][22] A significant long-term risk is the development of therapy-related secondary malignancies, such as acute myeloid leukemia (t-AML).[7][18]

Key Experimental Protocols

The characterization of etoposide's activity relies on robust in vitro assays. Below are detailed methodologies for two fundamental experiments.

Topoisomerase II Inhibition (Decatenation) Assay

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by topoisomerase II.

Materials:

-

Human Topoisomerase II enzyme

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II Reaction Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA)

-

10x ATP Solution (e.g., 20 mM)

-

Test compound (Etoposide) and vehicle control (e.g., DMSO)

-

Stop Solution/Loading Dye (containing SDS and Proteinase K)

-

Agarose, TAE or TBE buffer

-

DNA stain (e.g., Ethidium Bromide)

Protocol:

-

Prepare a fresh 5x complete reaction buffer by mixing equal volumes of 10x reaction buffer and 10x ATP solution.[23][24]

-

On ice, set up reaction tubes. For a 20 µL final volume, add:

-

Nuclease-free water

-

4 µL of 5x complete reaction buffer

-

200 ng of kDNA

-

Test compound at various concentrations (or vehicle control).

-

-

Add 1-5 units of human Topoisomerase II enzyme to each reaction tube.[25]

-

Terminate the reaction by adding 2 µL of 10% SDS, followed by Proteinase K digestion to remove the enzyme.[23][24]

-

Add 2 µL of 10x loading dye.

-

Load the samples onto a 1% agarose gel containing a DNA stain.[23]

-

Visualize the DNA bands under UV light. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. Inhibition is observed as a decrease in decatenated products compared to the no-drug control.

Cytotoxicity (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Etoposide

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Protocol:

-

Seed cells into a 96-well plate at a density of 3x10³ to 5x10³ cells/well in 100 µL of medium.[27][28]

-

Incubate for 24 hours to allow for cell attachment.

-

Treat the cells with serial dilutions of etoposide. Include vehicle-only wells as a negative control and wells with no cells as a background control.

-

Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[29]

-

Add 10-20 µL of MTT solution (e.g., 5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-